Bis(diisopropylamino)chlorophosphine
Overview
Description
Bis(diisopropylamino)chlorophosphine is a white to off-white powder to crystalline organophosphorus compound . It is mainly used as an organic synthetic raw material or reaction reagent . It can be used in the synthesis of mixed phosphorothioate and methylenephosphine derivatives .
Synthesis Analysis
Bis(diisopropylamino)chlorophosphine is synthesized from diisopropylamine . The reaction involves the treatment of phosphorus trichloride with diisopropylamine . The reaction mixture is filtered to remove diisopropylamine hydrochloride and the precipitate is washed with anhydrous ether . The product is then isolated by crystallization, filtration, and drying in vacuo to yield 74% yield .Molecular Structure Analysis
The molecular formula of Bis(diisopropylamino)chlorophosphine is C12H28ClN2P . It has a molecular weight of 266.79 .Chemical Reactions Analysis
Bis(diisopropylamino)chlorophosphine has been used in the synthesis of tert-butyl tetraisopropylphosphorodiamidite ligand for palladium-catalyzed Buchwald–Hartwig amination reaction . It can also be used to synthesize acyclic N-phosphonio imine catalyst for selective epoxidations .Physical And Chemical Properties Analysis
Bis(diisopropylamino)chlorophosphine is a white to off-white powder to crystalline organophosphorus compound . It has a melting point of 100-104 °C . It is air sensitive, moisture sensitive, and heat sensitive .Scientific Research Applications
Application 1: Synthesis of Mixed Phosphorotrithioates
- Summary of the Application : Bis(diisopropylamino)chlorophosphine is used in the synthesis of mixed phosphorotrithioates. This process involves thiol coupling with bis(diisopropylamino)chlorophosphine and sulphenyl chloride .
- Methods of Application or Experimental Procedures : The method involves the use of diverse thiols as nucleophilic reactants, bis(diisopropylamino)chlorophosphine as the phosphorus precursor, and various sulphenyl chlorides as sources of electrophilic sulfur . This process is carried out under mild conditions at ambient temperature, without the need for supplementary additives .
- Results or Outcomes : The result is a novel and efficient one-pot synthesis of mixed phosphorotrithioates . The versatility of this method is demonstrated by its ability to use a variety of thiols and sulphenyl chlorides .
Application 2: Synthesis of tert-butyl tetraisopropylphosphorodiamidite
- Summary of the Application : Bis(diisopropylamino)chlorophosphine is used in the synthesis of tert-butyl tetraisopropylphosphorodiamidite, a ligand for palladium-catalyzed Buchwald–Hartwig amination reaction .
- Results or Outcomes : The outcome is the successful synthesis of tert-butyl tetraisopropylphosphorodiamidite, which can be used in Buchwald–Hartwig amination reactions .
Application 3: Synthesis of Acyclic N-phosphonio Imine
- Summary of the Application : Bis(diisopropylamino)chlorophosphine is used in the synthesis of acyclic N-phosphonio imine, a catalyst for selective epoxidations .
- Results or Outcomes : The outcome is the successful synthesis of acyclic N-phosphonio imine, which can be used as a catalyst for selective epoxidations .
Application 4: Synthesis of Various Organic Compounds
- Summary of the Application : Bis(diisopropylamino)chlorophosphine has been employed to synthesize a variety of organic compounds, including alkynes, alkenes, amines, alcohols, antibiotics, anti-inflammatory agents, antifungal agents, proteins, peptides, and enzymes .
- Results or Outcomes : The outcome is the successful synthesis of a variety of organic compounds, which have applications in various fields such as drug synthesis and biochemistry .
Application 5: Synthesis of Phosphoroselenodithioates
- Summary of the Application : Bis(diisopropylamino)chlorophosphine is used in the synthesis of phosphoroselenodithioates .
- Methods of Application or Experimental Procedures : The method involves the use of diverse thiols as nucleophilic reactants, bis(diisopropylamino)chlorophosphine as the phosphorus precursor, and various sulphenyl chlorides as sources of electrophilic sulfur . This process is carried out under mild conditions at ambient temperature, without the need for supplementary additives .
- Results or Outcomes : The result is a novel and efficient one-pot synthesis of phosphoroselenodithioates . The versatility of this method is demonstrated by its ability to use a variety of thiols and sulphenyl chlorides .
Application 6: Laboratory Chemicals
Safety And Hazards
properties
IUPAC Name |
N-[chloro-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28ClN2P/c1-9(2)14(10(3)4)16(13)15(11(5)6)12(7)8/h9-12H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHUTHGOLLQBNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(N(C(C)C)C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369907 | |
Record name | Bis(diisopropylamino)chlorophosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(diisopropylamino)chlorophosphine | |
CAS RN |
56183-63-2 | |
Record name | Bis(diisopropylamino)chlorophosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(diisopropylamino)chlorophosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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